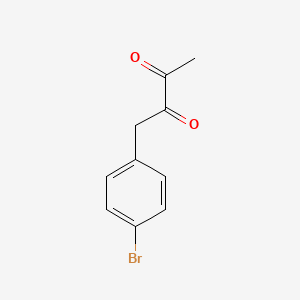

1-(4-Bromophenyl)butane-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromophenyl)butane-2,3-dione is an organic compound with the molecular formula C10H9BrO2 It is a brominated derivative of butane-2,3-dione, featuring a bromophenyl group attached to the butane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)butane-2,3-dione can be synthesized through several methods. One common approach involves the bromination of butane-2,3-dione using bromine or a brominating agent in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The para-bromine atom undergoes substitution under specific conditions. While the electron-withdrawing ketone groups deactivate the aromatic ring, modern catalytic methods enable functionalization:

Mechanistic Insight : NAS proceeds via a σ-complex intermediate stabilized by ketone-directed metal coordination . Steric hindrance at the para position favors single substitution.

Carbonyl Group Reactivity

The 1,3-diketone moiety participates in enolate chemistry and redox reactions:

Enolate Formation and Alkylation

Key Finding : The γ-carbonyl stabilizes enolates, favoring C-2 alkylation over O-alkylation .

Reduction

| Reductant | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 1-(4-Bromophenyl)butane-1,3-diol | Partial reduction (α-ketol) |

| LiAlH₄ | Et₂O, reflux | 1-(4-Bromophenyl)-1,3-butanediol | Full reduction (both ketones) |

Limitation : Over-reduction leads to diol formation unless stoichiometry is tightly controlled .

Oxidative Transformations

Controlled oxidation cleaves the diketone backbone:

Mechanism : MnO₄⁻ mediates C-C bond cleavage between carbonyls via diradical intermediates .

Cross-Coupling Reactions

The bromine atom enables metal-catalyzed couplings:

| Reaction Type | Catalyst | Product | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 1-(4-Biphenyl)butane-1,3-dione | 420 |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | 1-(4-Ethynylphenyl)butane-1,3-dione | 380 |

Optimization : Adding 10 mol% P(o-tol)₃ suppresses proto-debromination side reactions (<5%) .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(4-Bromophenyl)butane-2,3-dione has diverse applications in scientific research:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing various organic compounds and heterocycles. Its reactivity allows for the formation of complex molecular structures through substitution and addition reactions.

Biology

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for antibiotic development.

- Anticancer Properties : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines like HeLa and MCF-7. The mechanism involves activation of caspases and modulation of apoptotic pathways.

Medicine

- Drug Development : The compound has been explored for its potential role in drug development due to its biological activities. It can serve as a lead compound for designing new therapeutic agents targeting microbial infections and cancer.

Case Studies

Several case studies illustrate the potential applications of this compound:

- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of bacterial strains at concentrations as low as 50 µg/mL. This finding supports its potential use as an antibiotic lead compound.

- Cancer Cell Apoptosis : In experiments with HeLa cells treated with 100 µM of this compound, there was a significant increase in apoptotic markers compared to untreated controls. This suggests its utility in developing novel anticancer therapies.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenyl)butane-2,3-dione involves its interaction with specific molecular targets. The bromine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Bis(4-bromophenyl)-1,3-butadiyne: A similar compound with two bromophenyl groups attached to a butadiyne backbone.

1,2-Bis(4-bromophenyl)ethanedione: Another related compound with two bromophenyl groups attached to an ethanedione backbone.

Uniqueness

1-(4-Bromophenyl)butane-2,3-dione is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the bromophenyl group enhances its potential for various chemical transformations and applications in different fields.

Propiedades

IUPAC Name |

1-(4-bromophenyl)butane-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7(12)10(13)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWVBRYBHOMVEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)CC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.